

Application of 2-Methoxypyridine in Medicinal Chemistry: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: **2-Methoxypyridine**

Cat. No.: **B7774394**

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For Researchers, Scientists, and Drug Development Professionals

The **2-methoxypyridine** scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to engage in favorable interactions with biological targets and impart desirable physicochemical properties to drug candidates. Its utility spans a wide range of therapeutic areas, from infectious diseases to oncology and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for researchers leveraging this versatile scaffold in drug discovery and development.

2-Methoxypyridine in Anti-Tubercular Agents

The **2-methoxypyridine** moiety is a key component in recently developed anti-tubercular drugs, contributing to their high potency against *Mycobacterium tuberculosis*, including multi-drug resistant (MDR) strains.

Delamanid and Pretomanid: Nitroimidazole-Based Therapeutics

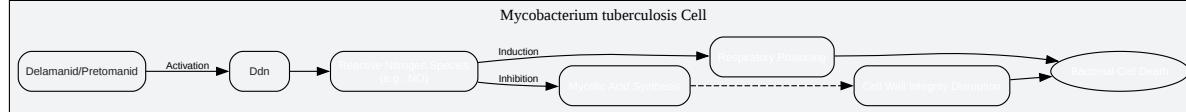
Delamanid and Pretomanid are nitroimidazole-class anti-tubercular agents that incorporate a substituted **2-methoxypyridine** ring or a bioisosteric equivalent. These drugs are pro-drugs that require reductive activation within the mycobacterial cell to exert their potent bactericidal effects.

Mechanism of Action:

Delamanid and Pretomanid are activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in *Mycobacterium tuberculosis*. This activation leads to the generation of reactive nitrogen species, including nitric oxide, which have a dual mechanism of action:

- **Inhibition of Mycolic Acid Synthesis:** The reactive intermediates inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity leads to bacterial cell death.
- **Respiratory Poisoning:** The generation of nitric oxide acts as a respiratory poison, further contributing to the bactericidal effect, especially under anaerobic conditions, which is relevant for non-replicating, persistent bacteria.

Signaling Pathway for Nitroimidazole Anti-Tubercular Drugs



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Caption: Activation and mechanism of action of nitroimidazole anti-tubercular drugs.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

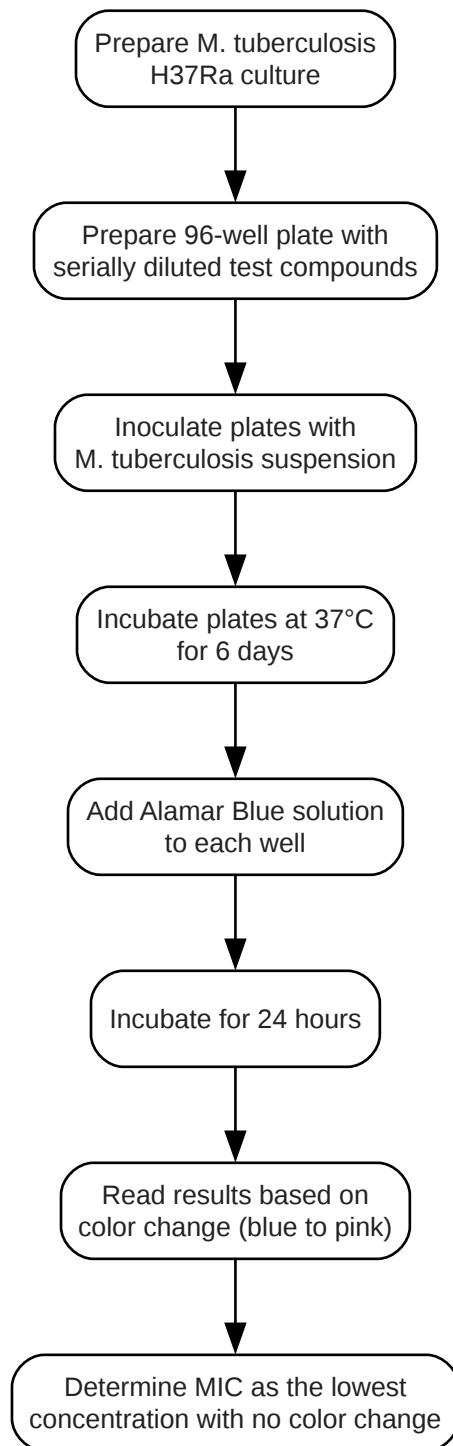
The following table summarizes the in vitro activity of Delamanid and Pretomanid against *Mycobacterium tuberculosis*.

Compound	Strain Type	MIC Range (μ g/mL)	MIC ₅₀ (μ g/mL)	MIC ₉₀ (μ g/mL)	Reference(s)
Delamanid	Drug-Susceptible & MDR	0.001 - 0.05	0.004	0.012	[1][2]
Delamanid	Wild-Type	0.005 - 0.04	-	-	[3]
Pretomanid	Drug-Susceptible & MDR	0.015 - 0.25	-	-	[4]
Pretomanid	MDR	Resistant at 0.25 & 0.5	-	-	[5]
Pretomanid	All Lineages	ECOFF = 0.5 mg/L	-	-	[6]

Experimental Protocol: In Vitro Anti-Tuberculosis Drug Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against *M. tuberculosis* using the Microplate Alamar Blue Assay (MABA).

Workflow for In Vitro Anti-Tuberculosis Drug Susceptibility Testing



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Caption: Workflow for determining the MIC of anti-tuberculosis compounds.

Materials:

- *Mycobacterium tuberculosis* H37Ra strain
- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
- 96-well microplates
- Test compounds dissolved in DMSO
- Alamar Blue reagent
- Positive control (e.g., Rifampicin)
- Negative control (DMSO vehicle)

Procedure:

- **Culture Preparation:** Grow *M. tuberculosis* H37Ra in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in broth.
- **Compound Plating:** Serially dilute the test compounds in the 96-well plates. The final concentration of DMSO should not exceed 1%.
- **Inoculation:** Add 100 μ L of the diluted bacterial suspension to each well.
- **Incubation:** Seal the plates and incubate at 37°C for 6 days.
- **Alamar Blue Addition:** Add 20 μ L of Alamar Blue reagent to each well.
- **Second Incubation:** Re-incubate the plates at 37°C for 24 hours.
- **Result Reading:** A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[\[7\]](#)

2-Methoxypyridine in Kinase Inhibitors

The **2-methoxypyridine** scaffold is a valuable component in the design of kinase inhibitors, often acting as a hinge-binding motif or a scaffold for further functionalization.

2-Phenoxyypyridines as c-Jun N-terminal Kinase (JNK) Inhibitors

A series of 2-phenoxyypyridines have been developed as potent inhibitors of JNK3, a key enzyme in neuronal apoptosis and inflammatory responses.

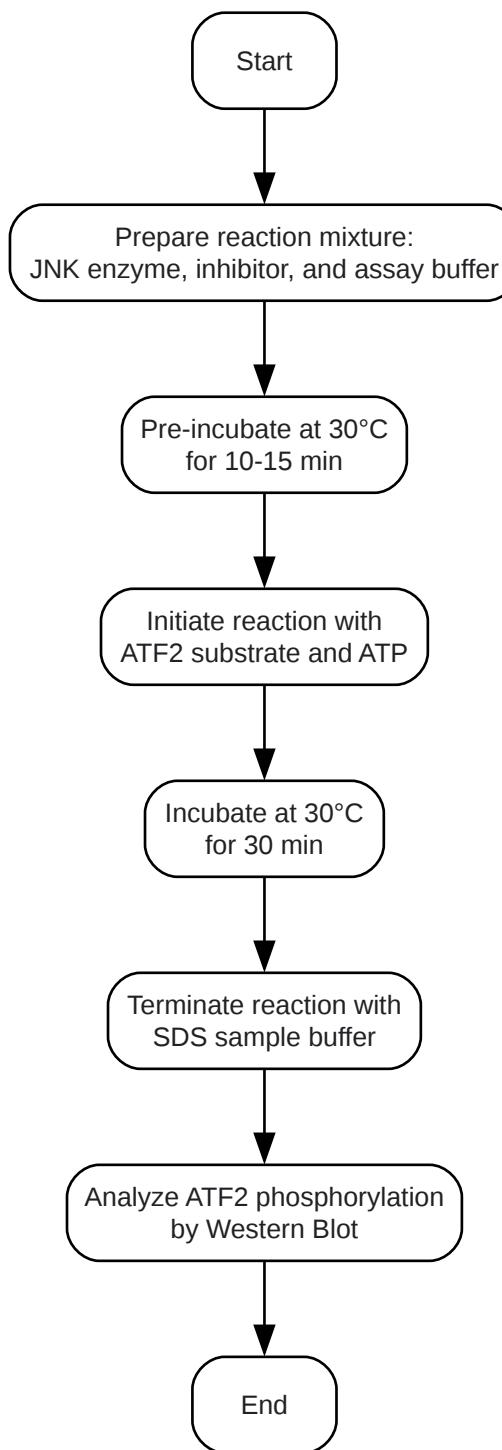
Quantitative Data: JNK Inhibitory Activity

Compound	Target	Assay Type	IC ₅₀	Reference(s)
2-phenoxyypyridine series	JNK3	Kinase Assay	Potent	[8]

Experimental Protocol: In Vitro JNK Kinase Assay

This protocol describes a non-radioactive method for measuring JNK activity.

Workflow for In Vitro JNK Kinase Assay



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Caption: Workflow for a non-radioactive JNK kinase assay.

Materials:

- Recombinant active JNK enzyme
- ATF2 substrate
- Test inhibitors
- Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)
- ATP
- SDS-PAGE and Western blotting reagents
- Anti-phospho-ATF2 antibody

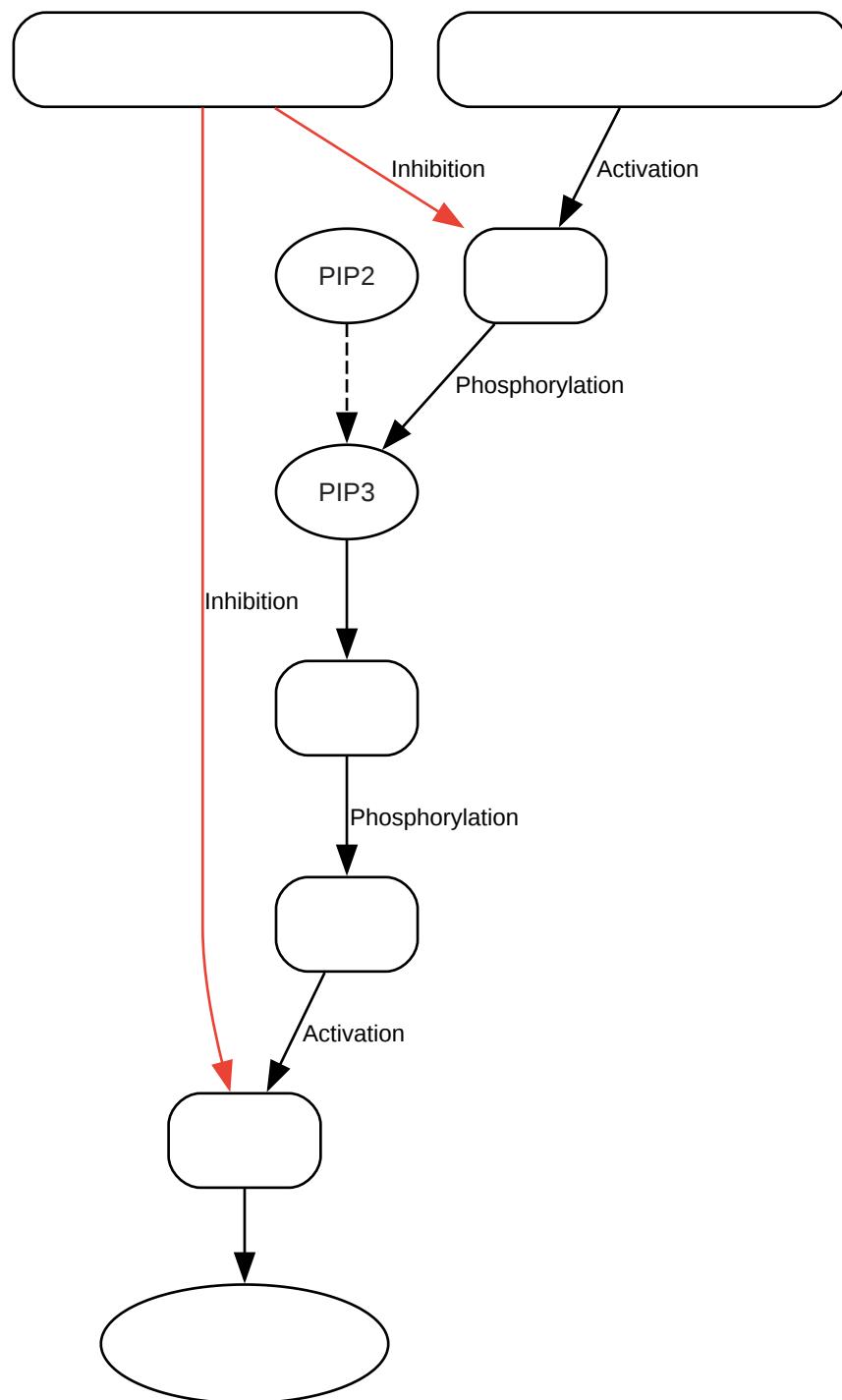
Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the JNK enzyme, varying concentrations of the test inhibitor, and the assay buffer.
- Pre-incubation: Incubate the mixture at 30°C for 10-15 minutes to allow for inhibitor binding.
- Kinase Reaction: Initiate the reaction by adding the ATF2 substrate and ATP.
- Incubation: Incubate the reaction at 30°C for 30 minutes.
- Termination: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.
- Analysis: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-phospho-ATF2 antibody to detect the level of substrate phosphorylation. Quantify the band intensities to determine the IC₅₀ of the inhibitor.

Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors

A series of sulfonamide methoxypyridine derivatives have shown potent dual inhibitory activity against PI3K α and mTOR, key kinases in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Signaling Pathway: PI3K/AKT/mTOR

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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

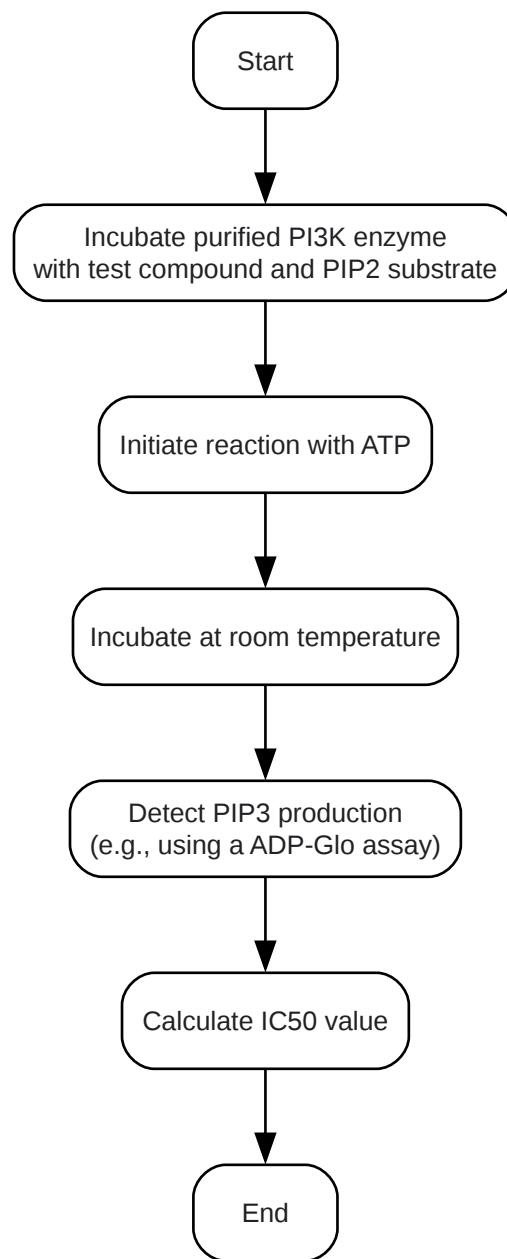
Quantitative Data: PI3K/mTOR Inhibitory Activity

Compound	Target	IC ₅₀ (nM)	Cell Line	Anti-proliferative IC ₅₀ (nM)	Reference(s)
22c	PI3K α	0.22	MCF-7	130	[9][10]
22c	mTOR	23	HCT-116	20	[9][10]

Experimental Protocol: In Vitro PI3K Kinase Assay

This protocol outlines a method for determining the IC₅₀ of a PI3K inhibitor.

Workflow for In Vitro PI3K Kinase Assay



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Caption: Workflow for an in vitro PI3K kinase assay.

Materials:

- Purified PI3K enzyme (e.g., PI3K α)
- PIP2 substrate

- Test compounds
- Reaction buffer
- ATP
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- Reaction Setup: In a 384-well plate, incubate the purified PI3K enzyme with various concentrations of the test compound and the PIP2 substrate in the reaction buffer.
- Reaction Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to PIP3 production) using a suitable detection kit, such as the ADP-Glo™ Kinase Assay. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
- Data Analysis: Measure the luminescence and calculate the IC₅₀ value of the inhibitor.[\[11\]](#)

2-Methoxypyridine in Gamma-Secretase Modulators for Alzheimer's Disease

Methoxypyridine-containing compounds have been investigated as gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. These modulators allosterically bind to the γ -secretase complex and shift its cleavage of the amyloid precursor protein (APP) to produce shorter, less amyloidogenic A β peptides.

Mechanism of Action:

GSMs do not inhibit the overall activity of γ -secretase, thus avoiding the toxicity associated with pan-inhibitors that also block the processing of other important substrates like Notch. Instead, they bind to an allosteric site on the presenilin subunit of the γ -secretase complex, inducing a conformational change that favors the production of shorter A β peptides (e.g., A β 37, A β 38) over the highly amyloidogenic A β 42.

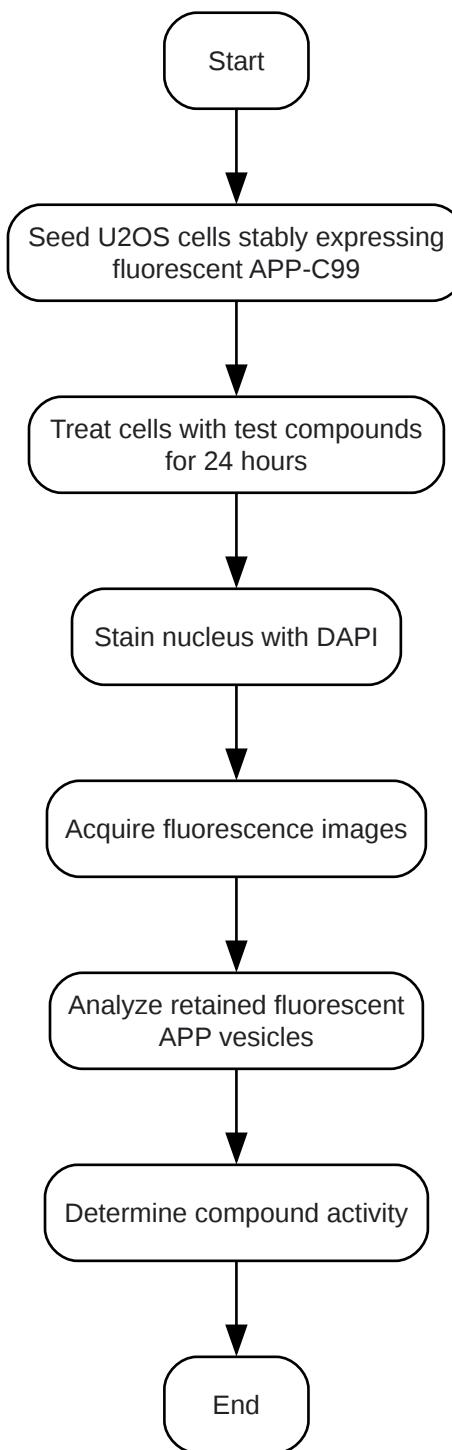
Quantitative Data: Gamma-Secretase Modulatory Activity

Compound Series	Effect on A β 42 Production	Reference(s)
Methoxypyridine-derived tetracycles	Improved activity	[12][13]
Pyridine-derived modulators	Potent in vitro modulation	[14]

Experimental Protocol: Cell-Based Gamma-Secretase Activity Assay

This protocol describes a cell-based assay to screen for GSMs.

Workflow for Cell-Based Gamma-Secretase Activity Assay



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Caption: Workflow for a cell-based gamma-secretase activity assay.

Materials:

- U2OS cell line stably expressing a fluorescently tagged APP-C99 construct
- Cell culture medium and supplements
- Test compounds
- DAPI for nuclear staining
- High-content imaging system

Procedure:

- Cell Seeding: Seed the U2OS-APP-C99 cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.
- Staining: Stain the cell nuclei with DAPI.
- Imaging: Acquire fluorescence images of the cells using a high-content imaging system.
- Analysis: Quantify the intracellular accumulation of fluorescent APP-C99 vesicles. Inhibition of γ -secretase cleavage leads to an increase in these vesicles. For GSMS, one would typically measure the levels of different A β species in the cell culture supernatant by ELISA or mass spectrometry to determine the modulatory effect.[15][16]

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